molecular formula C22H27NO3 B3368300 (1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate CAS No. 20811-88-5

(1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate

Cat. No. B3368300
CAS RN: 20811-88-5
M. Wt: 353.5 g/mol
InChI Key: CLHJDBNCSWNIHX-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives have been found to have various biological activities, including anticonvulsant and antinociceptive activities .

Future Directions

Pyrrolidine derivatives continue to be an area of interest in drug discovery due to their versatile structure and wide range of biological activities . Future research could involve the synthesis of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-23-14-6-9-19(23)16-26-22(24)21(18-7-4-3-5-8-18)15-17-10-12-20(25-2)13-11-17/h3-5,7-8,10-13,19,21H,6,9,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHJDBNCSWNIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC(=O)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943057
Record name (1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate

CAS RN

20811-88-5
Record name Propionic acid, 3-(p-methoxyphenyl)-2-phenyl-, 1-methyl-2-pyrrolidinylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020811885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Methylpyrrolidin-2-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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